Pentatetracontan-23-one
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Overview
Description
Pentatetracontan-23-one is a long-chain ketone with the molecular formula C₄₅H₉₀O It is a member of the aliphatic ketones, characterized by a carbonyl group (C=O) located at the 23rd carbon atom in a 45-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentatetracontan-23-one typically involves the oxidation of the corresponding alcohol, pentatetracontan-23-ol. This can be achieved using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in acetone). The reaction is generally carried out under mild conditions to prevent over-oxidation and degradation of the long carbon chain.
Industrial Production Methods
Industrial production of this compound may involve the catalytic dehydrogenation of long-chain hydrocarbons. This process requires high temperatures and the presence of a suitable catalyst, such as platinum or palladium, to facilitate the removal of hydrogen atoms and the formation of the ketone group.
Chemical Reactions Analysis
Types of Reactions
Pentatetracontan-23-one can undergo several types of chemical reactions, including:
Oxidation: Further oxidation can convert the ketone to a carboxylic acid.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The carbonyl carbon can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) can react with the carbonyl carbon to form new carbon-carbon bonds.
Major Products
Oxidation: Pentatetracontanoic acid.
Reduction: Pentatetracontan-23-ol.
Substitution: Various substituted ketones depending on the nucleophile used.
Scientific Research Applications
Pentatetracontan-23-one has several applications in scientific research:
Chemistry: Used as a model compound for studying long-chain ketones and their reactivity.
Biology: Investigated for its potential role in biological membranes and lipid metabolism.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of pentatetracontan-23-one involves its interaction with various molecular targets. The carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. In drug delivery, the hydrophobic nature of this compound allows it to interact with lipid bilayers, facilitating the transport of hydrophobic drugs across cell membranes.
Comparison with Similar Compounds
Similar Compounds
Pentatriacontane (C₃₅H₇₂): A long-chain hydrocarbon without a functional group.
Hexatriacontan-16-one (C₃₆H₇₂O): A ketone with a similar structure but a shorter carbon chain.
Tetratetracontan-22-one (C₄₄H₈₈O): Another long-chain ketone with the carbonyl group at a different position.
Uniqueness
Pentatetracontan-23-one is unique due to its specific carbon chain length and the position of the carbonyl group
Properties
CAS No. |
31534-93-7 |
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Molecular Formula |
C45H90O |
Molecular Weight |
647.2 g/mol |
IUPAC Name |
pentatetracontan-23-one |
InChI |
InChI=1S/C45H90O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45(46)44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-44H2,1-2H3 |
InChI Key |
OFTQKHMMGXUAMU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(=O)CCCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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